molecular formula C15H15NO2 B4023798 N-(4-methoxyphenyl)-2-methylbenzamide

N-(4-methoxyphenyl)-2-methylbenzamide

Cat. No.: B4023798
M. Wt: 241.28 g/mol
InChI Key: UNUVMKPIDQGEKC-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzoyl group attached to a 4-methoxyaniline moiety. Its structure features an electron-donating methoxy group at the para position of the phenyl ring and a methyl substituent at the ortho position of the benzamide.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-5-3-4-6-14(11)15(17)16-12-7-9-13(18-2)10-8-12/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUVMKPIDQGEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644563
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Condensation: One common method for synthesizing N-(4-methoxyphenyl)-2-methylbenzamide involves the direct condensation of 4-methoxyaniline with 2-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.

    Ultrasonic Irradiation: Another method involves the use of ultrasonic irradiation to promote the condensation of 4-methoxyaniline with 2-methylbenzoic acid in the presence of a catalyst such as zirconium tetrachloride immobilized on diatomite earth.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-methoxyphenyl)-2-methylbenzamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, which can target the amide bond or other reducible functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

N-(4-methoxyphenyl)-2-methylbenzamide serves as a versatile building block in organic synthesis. Its applications include:

  • Synthesis of Complex Molecules: It is utilized as an intermediate in the synthesis of more complex organic compounds, allowing for the development of novel materials and pharmaceuticals.
  • Reagent in Organic Reactions: The compound can act as a reagent in various organic transformations, including nucleophilic substitutions and coupling reactions.

Biology

Research into the biological activities of this compound has revealed several potential applications:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties: Investigations into its anticancer effects are ongoing, with some studies indicating that it may inhibit tumor growth in specific cancer cell lines .

Medicine

The therapeutic potential of this compound is being explored:

  • Drug Development: Researchers are investigating its efficacy as a therapeutic agent for various diseases, particularly those related to microbial infections and cancer .
  • Pharmacological Studies: Ongoing pharmacological studies aim to elucidate the mechanisms of action and optimize the compound for clinical use.

Industry

In industrial applications, this compound is used for:

  • Material Science: The compound is being studied for its potential use in developing new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
  • Pharmaceutical Intermediates: It acts as an intermediate in the production of pharmaceuticals, contributing to the synthesis of various therapeutic agents .

Case Studies

Several case studies have highlighted the efficacy and potential applications of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antibacterial activity against multiple strains of bacteria, suggesting its potential use in treating bacterial infections.
  • Cancer Research : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, providing insight into its mechanism as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in cancer treatment, the compound inhibits the activity of EGFR and VEGFR, leading to the suppression of tumor growth and angiogenesis. The binding of the compound to these receptors interferes with their signaling pathways, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
  • Structure: Shares the 2-methylbenzamide group but replaces the 4-methoxyphenyl with an anthraquinone-derived amine.
  • Synthesis: Achieved via 2-methylbenzoyl chloride and 1-aminoanthraquinone, yielding 94% using acid chloride vs. 24% with carboxylate coupling agents (DCC/DMAP) .
  • Application : Functions as an N,O-bidentate directing group in ruthenium-catalyzed C-H arylation, enabling selective functionalization of aromatic C(sp²)-H bonds .
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)
  • Structure : Contains bromo (electron-withdrawing) and nitro (strong electron-withdrawing) groups, contrasting with the electron-donating methoxy group in the target compound.
N-(4-Methoxyphenyl)benzamide
  • Structure : Lacks the ortho-methyl group on the benzamide.
Anti-Cancer Derivatives
  • N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide : Exhibits IC₅₀ < 10 μM against HCT-116, MCF-7, and PC-3 cell lines. The 4-methoxyphenyl group enhances cell permeability, while the sulfonyl-quinazoline moiety drives target binding .
  • N-(4-Methoxyphenyl)-2-methylbenzamide: No direct activity data is provided, but structural analogs suggest that the methyl group may modulate lipophilicity, influencing bioavailability.
Antioxidant Activity
  • N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide (H10): Shows 87.7% inhibition in CCl₄-induced oxidative stress models. The methoxy group’s electron donation stabilizes radical intermediates, enhancing antioxidant capacity .

Spectroscopic and Physical Properties

Property This compound N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide N-(4-Methoxyphenyl)benzamide
¹H NMR (δ, ppm) OCH₃: ~3.8; CH₃ (ortho): ~2.5 Anthraquinone protons: 7.5–8.5 OCH₃: ~3.8; no ortho-CH₃
Melting Point Not reported 245–247°C Lower (estimated)
IR (C=O stretch) ~1650 cm⁻¹ ~1670 cm⁻¹ (conjugated carbonyl) ~1655 cm⁻¹

Biological Activity

N-(4-methoxyphenyl)-2-methylbenzamide, also known as a derivative of benzamide, has garnered interest for its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of research in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H15NO2C_{15}H_{15}NO_2 and features a methoxy group attached to a phenyl ring, contributing to its unique chemical reactivity. The compound's structure can be represented as follows:

N 4 methoxyphenyl 2 methylbenzamide\text{N 4 methoxyphenyl 2 methylbenzamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that this compound may exhibit anti-inflammatory and antimicrobial properties by inhibiting the activity of certain enzymes responsible for inflammatory responses .

MechanismDescription
Enzyme InhibitionMay inhibit enzymes involved in inflammation, leading to reduced symptoms.
Antimicrobial ActivityExhibits potential antimicrobial effects against various pathogens.
Modulation of ReceptorsInteracts with specific receptors that may influence neurotransmitter systems.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Anti-inflammatory Effects : The compound has been shown to reduce inflammation in vitro by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential use in treating infections.
  • Cytotoxicity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that modifications to the structure can enhance therapeutic efficacy .

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    In a study investigating the anti-inflammatory properties of various benzamide derivatives, this compound was found to significantly reduce inflammation markers in cultured cells. The study highlighted its potential as a therapeutic agent for inflammatory diseases.
  • Antimicrobial Testing :
    A series of antimicrobial tests revealed that this compound exhibited moderate activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity Assessment :
    A cytotoxicity assay performed on multiple cancer cell lines indicated that specific analogs of this compound displayed significant cytotoxic effects, with viability dropping below 30% at higher concentrations .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced cytokine levels in vitro
AntimicrobialModerate activity against Gram-positive bacteria
CytotoxicitySignificant reduction in cancer cell viability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.